molecular formula C15H24O4 B5588128 Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B5588128
M. Wt: 268.35 g/mol
InChI Key: BTEALFIJFVCMEU-UHFFFAOYSA-N
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Description

Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[321]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of a solvent such as chloroform or methanol and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

pentan-2-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-5-6-10(3)18-14(17)12-9(2)7-15(4)8-11(12)13(16)19-15/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEALFIJFVCMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)C1C(CC2(CC1C(=O)O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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